[2-(Aminocarbonyl)ethyl] Methanethiosulfonate
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Overview
Description
3-Methylsulfonylsulfanylpropanamide is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methylsulfonyl group and a sulfanyl group attached to a propanamide backbone.
Scientific Research Applications
3-Methylsulfonylsulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonylsulfanylpropanamide typically involves the reaction of 3-mercaptopropanoic acid with methylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 3-Methylsulfonylsulfanylpropanamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonylsulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amides and esters.
Mechanism of Action
The mechanism of action of 3-Methylsulfonylsulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylsulfinylpropanamide
- 3-Methylsulfonylpropanamide
- 3-Methylthiopropanamide
Uniqueness
3-Methylsulfonylsulfanylpropanamide is unique due to the presence of both a methylsulfonyl group and a sulfanyl group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds.
Properties
IUPAC Name |
3-methylsulfonylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDTAOBVRSVHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370663 |
Source
|
Record name | 3-methylsulfonylsulfanylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351422-28-1 |
Source
|
Record name | 3-methylsulfonylsulfanylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.